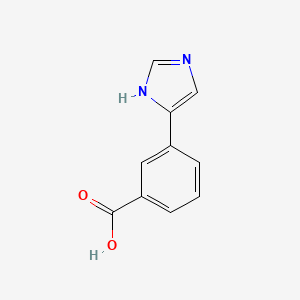

3-(1H-Imidazol-4-yl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMXPHTWXBSXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650355 | |

| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912569-71-2 | |

| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1h Imidazol 4 Yl Benzoic Acid and Its Derivatives

Direct Synthetic Routes to the Core Scaffold

The creation of the 3-(1H-Imidazol-4-yl)benzoic acid framework can be achieved through several strategic synthetic pathways. These methods are designed to be efficient and adaptable for various research and industrial needs.

Copper-Catalyzed Ullmann Coupling Reactions

The Ullmann condensation, a classic copper-catalyzed reaction, remains a cornerstone for the formation of C-N bonds in aryl-imidazole systems. organic-chemistry.orgacs.org This reaction typically involves the coupling of an aryl halide with an imidazole (B134444) derivative in the presence of a copper catalyst. organic-chemistry.org For the synthesis of this compound, this would conceptually involve the reaction of a 3-halobenzoic acid derivative with imidazole.

Key to the success of modern Ullmann couplings is the use of ligands that enhance the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions and broader substrate scope. acs.orgacs.org While traditional Ullmann reactions often required harsh conditions, contemporary methods utilize ligands such as 1,10-phenanthroline (B135089) or various amino acids to facilitate the coupling at lower temperatures. researchgate.net The general mechanism involves the formation of a copper(I)-imidazolate species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired product. organic-chemistry.org The efficiency of this process can be influenced by the nature of the halogen on the benzoic acid, with iodides and bromides generally being more reactive than chlorides. organic-chemistry.org

Table 1: Key Features of Ullmann Coupling for Aryl-Imidazole Synthesis

| Feature | Description |

| Catalyst | Typically CuI, CuBr, or copper nanoparticles. researchgate.net |

| Ligands | Often employed to improve catalyst performance, e.g., diamines, amino acids. acs.orgresearchgate.net |

| Base | Required to deprotonate the imidazole, e.g., K2CO3, Cs2CO3. researchgate.net |

| Solvent | High-boiling polar aprotic solvents like DMF or DMSO are common. nih.gov |

| Temperature | Varies from moderate to high, depending on the specific catalytic system. organic-chemistry.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijprdjournal.comajrconline.org This technology can be effectively applied to the synthesis of this compound and its derivatives. The core principle lies in the efficient and uniform heating of the reaction mixture by microwave irradiation, which can significantly enhance reaction rates. ijprdjournal.com

In the context of synthesizing the target molecule, microwave irradiation can be used to drive the aforementioned Ullmann coupling or other cyclization reactions that form the imidazole ring. For instance, a one-pot, three-component reaction involving a substituted benzaldehyde, an amino acid, and a source of ammonia (B1221849) could be accelerated under microwave conditions. nih.govresearchgate.net The rapid heating and precise temperature control offered by modern microwave reactors allow for the optimization of reaction conditions to maximize product yield and minimize side reactions. ijprdjournal.comajrconline.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours ijprdjournal.comajrconline.org |

| Energy Efficiency | Generally lower | Often higher due to shorter reaction times ijprdjournal.com |

| Yields | Variable | Often improved ijprdjournal.comajrconline.org |

| Side Reactions | More prevalent | Often reduced due to uniform heating ijprdjournal.com |

Continuous Flow Reactor Systems for Industrial Scale Production

For the large-scale synthesis of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. researchgate.netbeilstein-journals.org In a continuous flow system, reagents are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. mdpi.com This methodology allows for excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and safety. mdpi.comyoutube.com

The synthesis of the target compound in a flow reactor could involve pumping a stream of the starting materials (e.g., a 3-halobenzoic acid derivative and imidazole) along with a catalyst through a heated reaction coil. researchgate.net The small dimensions of the reactor channels ensure efficient heat and mass transfer, which can lead to higher yields and selectivities. Furthermore, the integration of multiple reaction and purification steps into a single, continuous process can streamline production and reduce waste. beilstein-journals.org The scalability of flow systems is another key advantage, as production can be increased by simply running the system for longer periods or by "scaling out" – running multiple reactors in parallel. researchgate.net

Synthetic Transformations for Functional Derivatization

Once the this compound scaffold is in hand, a variety of chemical transformations can be employed to introduce new functional groups and create a library of derivatives for further investigation.

Oxidation Reactions of the Imidazole Ring

The imidazole ring is generally resistant to oxidation, but under specific conditions, it can undergo transformations. The photo-oxidation of certain imidazole derivatives, particularly lophine (2,4,5-triphenylimidazole) and its analogs, has been studied. rsc.org This process often involves the generation of singlet oxygen, which can react with the imidazole ring to form hydroperoxides or other oxidized species. rsc.orgrsc.org The susceptibility of the imidazole ring in this compound to oxidation would likely depend on the reaction conditions and the presence of sensitizers. It is important to note that harsh oxidizing agents could potentially lead to the degradation of the entire molecule.

Reduction Reactions of the Compound

The reduction of this compound can target either the benzoic acid moiety or the imidazole ring, depending on the reducing agent and reaction conditions. The carboxylic acid group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). chemicalbook.com This transformation would yield [3-(1H-Imidazol-4-yl)phenyl]methanol.

The reduction of the imidazole ring is a more complex process. Catalytic hydrogenation using catalysts such as platinum or palladium on carbon can, under forcing conditions, lead to the saturation of the imidazole ring to form an imidazolidine (B613845) derivative. However, this often requires high pressures and temperatures and may also affect the aromaticity of the benzene (B151609) ring. More selective methods might be required to achieve the desired transformation without affecting other parts of the molecule.

Electrophilic Aromatic Substitution on the Benzoic Acid Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings like the benzoic acid portion of the target molecule. minia.edu.egbyjus.com In this context, an electrophile replaces a hydrogen atom on the benzene ring. libretexts.org The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion, followed by the removal of a proton to restore aromaticity. byjus.comlibretexts.org Common EAS reactions include nitration, halogenation, and sulfonation. byjus.comyoutube.com

For the benzoic acid moiety, the carboxylic acid group is a deactivating, meta-directing substituent. This means that incoming electrophiles will preferentially add to the carbon atoms at the meta position relative to the carboxyl group.

Key Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Electrophile | Product |

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Nitronium ion (NO₂⁺) | Nitro-substituted benzoic acid |

| Halogenation | Halogen (e.g., Br₂), Lewis acid (e.g., FeBr₃) | Halonium ion (e.g., Br⁺) | Halo-substituted benzoic acid |

| Sulfonation | Fuming sulfuric acid (H₂SO₄ + SO₃) | Sulfur trioxide (SO₃) | Sulfo-substituted benzoic acid |

Esterification and Amide Bond Formation

The carboxylic acid group of this compound is a key functional handle for derivatization through esterification and amide bond formation. These reactions are crucial for creating libraries of compounds with diverse physicochemical properties.

Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. youtube.comiajpr.com A common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol with a strong acid like sulfuric acid. researchgate.net For instance, reacting benzoic acid with ethanol (B145695) yields ethyl benzoate, a compound with a characteristic fruity odor. youtube.com Microwave-assisted esterification can sometimes offer improved yields and shorter reaction times, though optimization of conditions such as temperature and catalyst addition is often necessary. researchgate.net

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides and a vast array of pharmaceuticals. numberanalytics.comdiva-portal.org It involves the reaction of a carboxylic acid with an amine. numberanalytics.com Direct condensation of a carboxylic acid and an amine requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. diva-portal.org To facilitate this transformation under milder conditions, coupling reagents are widely employed. numberanalytics.comumich.edu These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. umich.edu Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. numberanalytics.comumich.edu Solvent-free methods using silane (B1218182) coupling agents have also been developed as an environmentally benign alternative. nih.govscispace.com

Approaches to Imidazole Ring Formation in Analogous Structures

While the direct synthesis of this compound is important, the construction of the core imidazole ring is a critical aspect of synthesizing analogous structures. Various methods have been developed for this purpose.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. isca.me These reactions are advantageous for building molecular complexity in a time- and resource-efficient manner. acs.org

The Debus-Radziszewski imidazole synthesis is a classic example of an MCR, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form substituted imidazoles. wikipedia.org This method is used commercially for the production of several imidazoles. wikipedia.org Numerous variations and improvements on this fundamental reaction have been developed, often employing different catalysts to improve yields and broaden the substrate scope. For example, p-toluenesulfonic acid (PTSA) has been used as an inexpensive and non-toxic catalyst for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. isca.me Other catalysts, such as erbium triflate and benzoic acid, have also been shown to effectively promote multicomponent syntheses of highly substituted imidazoles. organic-chemistry.org

Examples of Catalysts in Multicomponent Imidazole Synthesis:

| Catalyst | Reactants | Product | Reference |

| p-Toluenesulfonic acid (PTSA) | Benzil, substituted benzaldehyde, ammonium acetate, aniline | Highly substituted imidazoles | isca.me |

| Erbium triflate | α-azido chalcones, aryl aldehydes, anilines | Highly substituted imidazole derivatives | organic-chemistry.org |

| Benzoic acid | Vinyl azides, aromatic aldehydes, aromatic amines | 1,2,5-trisubstituted imidazoles | organic-chemistry.org |

| SO₄²⁻/Y₂O₃ | Benzyl, aminoethylpiperazine, various aldehydes, ammonium acetate | Tetrasubstituted 1,2,4,5-imidazole derivative | nih.gov |

| Fe₃O₄@SiO₂/bipyridinium nanocomposite | Benzyl, aldehydes, anilines, ammonium acetate | 1,2,4,5-tetrasubstituted imidazole derivatives | nih.gov |

Oxidative Cyclization Methodologies

Oxidative cyclization represents another powerful strategy for the synthesis of the imidazole ring. These methods often involve the formation of carbon-nitrogen bonds under oxidative conditions to construct the heterocyclic core.

Recent advancements have focused on developing metal-free and environmentally friendly approaches. For instance, electrochemical oxidative tandem cyclization has been employed to synthesize 1,2,4-trisubstituted-(1H)-imidazoles from aryl ketones and benzylamines without the need for metal catalysts or chemical oxidants. organic-chemistry.orgrsc.org Another electrochemical method involves an intramolecular oxidation cyclization for the synthesis of polysubstituted imidazoles, which also avoids transition metals and toxic oxidants. rsc.org

In addition to electrochemical methods, chemical oxidants can be used. A novel approach for preparing imidazole-substituted cyclic iodonium (B1229267) salts utilizes an Oxone/H₂SO₄ oxidative system for the cyclization of 1-phenyl-5-iodoimidazole. nih.gov Furthermore, metal-free, iodine-catalyzed oxidative cyclization of enamines with an aminating reagent and oxidant provides a route to imidazole-4-carboxylic derivatives. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within 3-(1H-Imidazol-4-yl)benzoic acid. The infrared spectrum of a molecule is unique and serves as a "fingerprint," allowing for its identification. docbrown.info

Key characteristic absorption bands for benzoic acid derivatives are well-established. researchgate.netspectroscopyonline.com For the carboxylic acid group, a very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded dimer. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid appears as a strong, sharp peak, generally between 1710 and 1680 cm⁻¹ for aromatic acids due to conjugation. spectroscopyonline.com Another significant band for carboxylic acids is the C-O stretching vibration, which is found in the 1320-1210 cm⁻¹ range. spectroscopyonline.com

The imidazole (B134444) ring also exhibits characteristic vibrations. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the 3150-2850 cm⁻¹ region. C=N and C=C stretching vibrations within the imidazole ring are expected in the 1660-1450 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300-2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1710-1680 |

| Carboxylic Acid | C-O Stretch | 1320-1210 |

| Imidazole | N-H Stretch | 3150-2850 (broad) |

| Imidazole/Aromatic | C=N, C=C Stretch | 1660-1450 |

This table presents the expected FT-IR absorption regions for the key functional groups in this compound based on established spectroscopic data for similar structures.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to further investigate the vibrations of the aromatic and imidazole rings. The symmetric breathing vibrations of the benzene (B151609) and imidazole rings would be expected to produce strong signals in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number and types of protons in a molecule. In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. rsc.org The protons on the aromatic ring will appear in the aromatic region, generally between 7.0 and 8.5 ppm. The protons of the imidazole ring will also resonate in the aromatic region, with distinct chemical shifts depending on their electronic environment.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (–COOH) | >10 | Broad Singlet |

| Aromatic (Benzoic acid ring) | 7.0 - 8.5 | Multiplets |

| Imidazole Ring | 7.0 - 8.5 | Singlets/Doublets |

This table outlines the anticipated ¹H NMR chemical shifts for the different types of protons in this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. docbrown.info For this compound, the carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm. chemicalbook.com The carbon atoms of the benzene ring will show signals in the aromatic region (120-150 ppm), as will the carbons of the imidazole ring. researchgate.net The specific chemical shifts provide insight into the electronic environment of each carbon atom. researchgate.net

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (–C=O) | 165-185 |

| Aromatic (Benzene ring) | 120-150 |

| Imidazole Ring | 115-140 |

This table indicates the expected ¹³C NMR chemical shift ranges for the carbon atoms in this compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₈N₂O₂, the expected exact mass is approximately 188.0586 g/mol . sigmaaldrich.comsigmaaldrich.com Electrospray ionization (ESI) is a common mass spectrometry technique for such polar compounds. sci-hub.se In ESI mass spectrometry, the molecule can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. A characteristic fragmentation in the mass spectrum of benzoic acid derivatives is the loss of carbon dioxide (CO₂), which can provide further structural information. sci-hub.se

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. While specific HRMS data for this compound is not extensively detailed in the provided search results, the use of this technique is a standard and critical step in the characterization of novel organic compounds and their metal complexes.

For instance, in the synthesis and characterization of related complex structures, such as those involving pyrazole (B372694) derivatives, HRMS is employed to confirm the composition of the synthesized compounds. nih.gov The molecular formula of this compound is C10H8N2O2, corresponding to a specific monoisotopic mass. An HRMS analysis would provide an experimental mass value with high accuracy (typically to within a few parts per million), which would correlate directly with the theoretical mass calculated for this formula, thus confirming the identity of the compound.

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C10H8N2O2 | 188.0586 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound and its derivatives, UV-Vis spectra reveal characteristic absorption bands that correspond to π → π* and n → π* electronic transitions.

Studies on similar molecules, such as benzoic acid itself, show absorption spectra in aqueous solutions that can be interpreted with the aid of quantum chemical calculations. rsc.org The absorption bands are influenced by factors like pH and solvent. For instance, the deprotonation of the carboxylic acid group can lead to shifts in the absorption maxima. rsc.org The UV-Vis spectrum of this compound would be expected to show absorptions related to both the benzene and imidazole ring systems. For example, a study on 2,4-bis-(triazol-1-yl)benzoic acid, a related ligand, showed a maximum emission peak at 398 nm when excited at 316 nm, attributed to π* → π or π* → n electronic transitions within the ligand. nih.gov

| Compound/System | λmax (nm) | Attributed Transition | Reference |

|---|---|---|---|

| Benzoic Acid in water | ~230 | π → π | researchgate.net |

| 2,4-bis-(triazol-1-yl)benzoic acid ligand | 316 (Excitation) | π → π or π* → n | nih.gov |

The imidazole and carboxylic acid moieties of this compound make it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. Many of these derived complexes, particularly those with d10 metal ions like Zn(II) and Cd(II) or lanthanide ions, exhibit interesting photoluminescent properties.

The luminescence of these complexes often originates from ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand (π-π*) transitions. The emission properties can be tuned by the choice of the metal ion and the coordination environment. For example, lanthanide complexes derived from an imidazole–biphenyl–carboxylate ligand display characteristic narrow emission bands resulting from 4f → 4f intra-atomic transitions of the metal ion upon ligand excitation. mdpi.com A series of lanthanide complexes with 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid, upon excitation around 315 nm, showed a broad ligand-based emission centered at 413 nm, while the europium(III) complex exhibited sharp, characteristic Eu(III) emission peaks. mdpi.com Similarly, cadmium and nickel complexes with a tripodal imidazole-containing ligand showed intense photoluminescent emission peaks around 400 nm upon excitation at 276 nm. nih.gov These complexes have been investigated for their potential as fluorescent sensors for detecting various molecules and ions. nih.govnih.govrsc.org

| Complex/Ligand | Excitation λ (nm) | Emission λmax (nm) | Notes | Reference |

|---|---|---|---|---|

| [Cd(TIPA)(suc)0.5(NO3)·1/2H2O]n | 276 | ~400 | TIPA = tris(4-(1H-imidazol-1-yl)phenyl)amine | nih.gov |

| [Ni(TIPA)(tda)0.5(H2O)·1/4H2O]n | 276 | ~400 | TIPA = tris(4-(1H-imidazol-1-yl)phenyl)amine | nih.gov |

| 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid (HL) | 315 | 413 | Broad emission band | mdpi.com |

| [Eu(HL)2(NO3)3] | 315 | 593, 597, 615, 651 | Characteristic Eu(III) 5D0 → 7FJ transitions | mdpi.com |

X-ray Diffraction Studies

While the specific crystal structure of this compound is not available in the provided results, extensive SCXRD studies have been performed on its isomer, 4-(Imidazol-1-yl)benzoic acid, and numerous metal complexes derived from similar imidazole-carboxylate ligands. For 4-(Imidazol-1-yl)benzoic acid, SCXRD analysis revealed a monoclinic crystal system with the space group Pc. researchgate.netnih.gov The imidazole and benzene rings were found to be twisted relative to each other, and the crystal structure is stabilized by intermolecular O—H···N hydrogen bonds. researchgate.netnih.gov

In derived metal complexes, SCXRD is crucial for understanding the coordination modes of the ligand, the geometry of the metal center, and the resulting dimensionality of the structure (e.g., 1D chains, 2D networks, or 3D frameworks). nih.govmdpi.comnih.gov For example, a series of lanthanide complexes with 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid were found to be isostructural, crystallizing in the monoclinic space group P2/n. mdpi.com Similarly, SCXRD was used to elucidate the structures of various other metal-organic frameworks, revealing complex interpenetrating networks and porous architectures. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C10H8N2O2 | researchgate.netnih.gov |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | Pc | researchgate.netnih.gov |

| a (Å) | 4.1443 (11) | nih.gov |

| b (Å) | 6.6561 (19) | nih.gov |

| c (Å) | 15.706 (4) | nih.gov |

| β (°) | 101.023 (7) | nih.gov |

| Volume (ų) | 425.3 (2) | nih.gov |

| Z | 2 | nih.gov |

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is routinely used to confirm the phase purity of a synthesized bulk sample by comparing its experimental diffraction pattern to a simulated pattern calculated from single-crystal X-ray data. units.it

In the context of materials derived from this compound, such as MOFs, PXRD is vital for several reasons. Firstly, it verifies that the bulk synthesized material corresponds to the single crystal chosen for SCXRD analysis. mdpi.comacs.org Secondly, it can be used to assess the stability of the material after certain treatments, such as solvent exchange or guest molecule adsorption. For example, PXRD patterns of MOFs before and after immersion in solutions containing nitrobenzene (B124822) showed significant differences, indicating a strong interaction between the framework and the analyte. nih.gov PXRD is also used to study phase transitions that may occur upon heating or other stimuli. units.it The consistency between the experimental PXRD pattern of a bulk sample and the simulated pattern from SCXRD data confirms the homogeneity and purity of the crystalline phase. mdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometric Optimization and Vibrational Frequency Analysis

Geometric optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. By finding the minimum on the potential energy surface, the most stable conformation, along with its bond lengths, bond angles, and dihedral angles, can be established.

Following optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.orgpearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.netnih.gov

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap correlates with higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic sites. uni-muenchen.deresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. uni-muenchen.de Green regions represent neutral potential. This analysis is invaluable for predicting how a molecule will interact with other species. uni-muenchen.de

Prediction of Non-Linear Optical (NLO) Properties

Computational methods, particularly DFT, are employed to predict the non-linear optical (NLO) properties of molecules. These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. Key NLO parameters that can be calculated include the first-order hyperpolarizability (β). Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics.

Advanced Quantum Chemical Analyses

Beyond standard DFT calculations, more advanced analyses can provide deeper insights into the electronic characteristics of a molecule.

Atom-in-Molecule (AIM) Charges and Fukui Functions

Theoretical calculations provide deep insights into the electronic structure and reactivity of 3-(1H-Imidazol-4-yl)benzoic acid. The Atoms in Molecules (AIM) theory, for instance, partitions the electron density of a molecule into atomic basins, allowing for the calculation of atomic charges. These charges offer a quantitative measure of the electron distribution within the molecule. For a molecule like this compound, AIM analysis is expected to show that the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylic acid group carry significant negative charges, reflecting their high electronegativity. Conversely, the hydrogen atoms, particularly the one attached to the carboxylic oxygen and the one on the imidazole nitrogen, would exhibit positive charges, indicating their acidic character. The carbon atoms in the rings would have varying charges depending on their local chemical environment.

A study on related imidazole derivatives using AIM analysis revealed that the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) can elucidate the nature of intramolecular interactions. For instance, the interactions between atoms are indicated by the electron density values, where an increase in ρ corresponds to a shorter distance between the atoms nih.gov.

Fukui functions are another crucial set of descriptors derived from density functional theory (DFT) that help in predicting the reactivity of different sites within a molecule. The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. Specifically, the Fukui function for nucleophilic attack (ƒ⁺(r)) points to sites that are most susceptible to attack by an electron donor, while the Fukui function for electrophilic attack (ƒ⁻(r)) highlights sites prone to attack by an electron acceptor. For this compound, the ƒ⁺(r) is expected to be largest on the carbon atoms of the imidazole ring, suggesting their susceptibility to nucleophilic attack. Conversely, the ƒ⁻(r) would be localized on the nitrogen and oxygen atoms, indicating their role as the primary sites for electrophilic attack.

A theoretical study on substituted benzoic acids demonstrated that electron-withdrawing substituents increase the acidity by stabilizing the carboxylate anion, a trend that can be rationalized using Fukui functions mdpi.comresearchgate.netsciprofiles.com. The imidazole ring in this compound acts as an electron-withdrawing group, thus influencing the acidity of the carboxylic acid moiety. The radical fukui function (ƒ⁰(r)) can also be employed to predict the local reactivity of the molecule towards radical attacks preprints.orgscielo.org.za.

Table 1: Representative AIM Data for an Imidazole Derivative This table presents illustrative data for a related imidazole derivative to demonstrate the typical values obtained from an AIM analysis. The data is based on findings from a study on similar compounds nih.gov.

| Atom | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| N1 | 0.285 | -0.654 |

| C2 | 0.312 | -0.789 |

| N3 | 0.288 | -0.662 |

| C4 | 0.299 | -0.711 |

| C5 | 0.305 | -0.735 |

Table 2: Representative Fukui Function Indices for a Substituted Benzoic Acid This table provides representative Fukui function indices for a benzoic acid derivative with an electron-withdrawing substituent, illustrating the expected reactivity patterns. The data is based on principles described in studies of substituted benzoic acids mdpi.comresearchgate.netsciprofiles.com.

| Atom/Region | ƒ⁺ (Nucleophilic Attack) | ƒ⁻ (Electrophilic Attack) |

| Carboxylic Carbon | 0.045 | 0.012 |

| Carboxylic Oxygen (C=O) | 0.021 | 0.158 |

| Carboxylic Oxygen (O-H) | 0.018 | 0.145 |

| Aromatic Ring Carbons | 0.030 - 0.095 | 0.005 - 0.020 |

| Imidazole Ring Nitrogens | 0.015 - 0.025 | 0.110 - 0.130 |

| Imidazole Ring Carbons | 0.080 - 0.150 | 0.010 - 0.030 |

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin wikipedia.org. It offers a chemically intuitive picture of electron pairing and localization, effectively visualizing core electrons, covalent bonds, and lone pairs wikipedia.orgrsc.org. The ELF is a scalar field, typically scaled to have values between 0 and 1. A high ELF value (close to 1) corresponds to a high degree of electron localization, characteristic of core shells, covalent bonds, and lone pairs. An ELF value of around 0.5 indicates a region of delocalized electrons, similar to an electron gas, while low ELF values are found in the regions between localized electron domains jussieu.frresearchgate.net.

For this compound, an ELF analysis would reveal distinct basins of high electron localization. These would include:

Core basins around the carbon, nitrogen, and oxygen atoms, corresponding to their core electrons.

Valence basins corresponding to the covalent bonds. For instance, C-H, C-C, C-N, C=O, and O-H bonds would all have their own characteristic ELF basins.

Lone pair basins associated with the non-bonding electrons on the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group.

The shape and population of these basins provide quantitative information about the chemical bonding. For example, the integration of the electron density within an ELF basin gives the average number of electrons in that region, which is typically close to two for a lone pair or a two-center covalent bond jussieu.fr. The ELF analysis can also shed light on the aromaticity of the imidazole and benzene (B151609) rings by visualizing the delocalization of π-electrons. In aromatic systems, the ELF for the π-system often shows a more delocalized character compared to isolated double bonds rsc.org. The ELF is a valuable tool for understanding the electronic structure and bonding in complex organic molecules like this compound, offering a bridge between the quantum mechanical description and classical chemical concepts researchgate.net.

Conformational Analysis and Molecular Energy Profiles

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the imidazole and benzene rings, as well as the orientation of the carboxylic acid group. Conformational analysis involves studying the energetics of the molecule as a function of these rotational degrees of freedom to identify the most stable conformations pharmacy180.comlumenlearning.com.

The rotation around the C-C bond linking the two aromatic rings is subject to a torsional potential. The planarity of the molecule, where the two rings are coplanar, is often favored due to extended π-conjugation. However, steric hindrance between the ortho-hydrogen of the benzene ring and the hydrogen at position 5 of the imidazole ring can lead to a non-planar ground state conformation. A computational study on phenylimidazoles has shown that some isomers adopt a non-planar conformation to relieve repulsive interactions nih.govacs.org. The molecular energy profile for this rotation would likely show energy minima corresponding to the most stable (lowest energy) conformations and energy maxima corresponding to the transition states between them.

The orientation of the carboxylic acid group relative to the benzene ring also contributes to the conformational landscape. The -COOH group can be oriented in a syn- or anti-periplanar fashion with respect to the adjacent C-H bond of the ring. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom at position 3 of the imidazole ring is a possibility that could significantly stabilize a particular conformation.

A representative molecular energy profile for the rotation around the C-C bond connecting the two rings would likely exhibit two minima corresponding to the stable conformers and two maxima representing the rotational barriers. The relative energies of these conformers would depend on the balance between steric repulsion and electronic stabilization through conjugation.

Figure 1: Representative Molecular Energy Profile for Rotation Around the Phenyl-Imidazole Bond

This is a hypothetical energy profile illustrating the expected conformational energetics for this compound based on general principles of conformational analysis pharmacy180.comlumenlearning.com and studies on related phenylimidazoles nih.govacs.org.

The x-axis represents the dihedral angle of the C-C bond connecting the phenyl and imidazole rings, and the y-axis represents the relative energy. The minima at approximately 45° and 225° represent stable, non-planar conformations, while the maxima represent the transition states for rotation.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space occupied by that molecule from the surrounding molecules. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions nih.gov.

For this compound, the Hirshfeld surface analysis is expected to reveal the presence of strong O-H···N hydrogen bonds between the carboxylic acid group of one molecule and the imidazole nitrogen of another, a common feature in the crystal structures of related compounds nih.gov. Other significant interactions would include C-H···O and C-H···π interactions.

The 2D fingerprint plot is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (d_i) and outside the surface (d_e). This plot provides a quantitative summary of the intermolecular contacts in the crystal. Different types of interactions appear as distinct features on the plot. For example, the strong O-H···N hydrogen bonds would appear as sharp, distinct spikes. Weaker interactions, such as H···H contacts, which are generally the most abundant, would form a large, diffuse region in the center of the plot. C···H/H···C contacts, indicative of C-H···π interactions, would appear as "wings" on the sides of the main distribution nih.gov.

Studies on similar imidazole and benzoic acid-containing compounds have shown the prevalence of these types of interactions in their crystal packing nih.govresearchgate.netelsevierpure.comresearchgate.netnih.gov.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table provides an illustrative breakdown of the expected contributions of different intermolecular contacts to the total Hirshfeld surface area for this compound, based on data from related structures nih.govelsevierpure.comresearchgate.netnih.gov.

| Contact Type | Contribution (%) | Description |

| H···H | 40 - 50% | Van der Waals forces, most abundant contact. |

| O···H/H···O | 20 - 30% | Primarily represents O-H···N and C-H···O hydrogen bonds. |

| C···H/H···C | 15 - 25% | Indicates C-H···π interactions and other van der Waals contacts. |

| N···H/H···N | 5 - 10% | Represents hydrogen bonds involving imidazole nitrogen. |

| C···C | 2 - 5% | Suggests the presence of π-π stacking interactions. |

| Other | < 5% | Minor contributions from other contact types (e.g., N···O, C···N). |

Coordination Chemistry and Metal Complexation

Ligand Design and Binding Modes

The unique arrangement of donor atoms in 3-(1H-Imidazol-4-yl)benzoic acid plays a crucial role in determining the architecture and properties of its metal complexes. The ligand's flexibility in coordination is a key aspect of its design.

This compound possesses two primary donor functionalities: the carboxylate group (-COOH) and the nitrogen atoms of the imidazole (B134444) ring. Organic ligands that contain both nitrogen and oxygen donor atoms, particularly N-heterocyclic carboxylates, are considered ideal for building novel metal coordination polymers. nih.gov This is due to their adaptable coordination modes and their capacity to act as hydrogen bond donors and acceptors. nih.gov

The carboxylate group can coordinate to metal ions in several ways:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center.

Bidentate Bridging: Each oxygen atom binds to a different metal center, linking them together.

The imidazole ring offers two nitrogen atoms for coordination. Typically, the pyridine-type nitrogen (N3) is the primary coordination site. However, the pyrrole-type nitrogen (N1), after deprotonation, can also participate in bonding. This dual potential allows the imidazole moiety to act as a monodentate ligand or as a bridging unit connecting two different metal centers. The combination of these functionalities allows the ligand to form stable, multidimensional structures.

The spatial arrangement of the carboxylate and imidazole groups on the benzene (B151609) ring significantly impacts the geometry of the resulting coordination compounds. This is evident when comparing this compound with its isomer, 4-(1H-Imidazol-4-yl)benzoic acid.

In this compound, the functional groups are in a meta orientation, creating an angular disposition of the coordination vectors. This angular nature often promotes the formation of zigzag chains or more complex, folded two- and three-dimensional networks. In contrast, the para substitution in 4-(1H-Imidazol-4-yl)benzoic acid provides a more linear and rigid linker. nih.govresearchgate.net This linearity typically favors the construction of one-dimensional linear chains or simple, extended grid-like sheets.

Studies on similar isomeric systems have demonstrated this principle. For instance, coordination polymers synthesized with 3-pyridyl and 4-pyridyl substituted ligands showed that the 3-pyridyl isomer resulted in a linear chain structure, while the 4-pyridyl isomer produced a zigzag chain. rsc.org This highlights how subtle changes in ligand geometry through positional isomerism can be a powerful tool for controllably tuning the final architecture of coordination polymers. rsc.orgnih.gov

Table 1: Comparison of Isomeric Ligands

| Feature | This compound | 4-(1H-Imidazol-4-yl)benzoic Acid |

|---|---|---|

| Substitution Pattern | meta | para |

| Ligand Geometry | Angular | Linear |

| Typical Resulting Structures | Zigzag chains, complex networks | Linear chains, simple grids |

Synthesis of Coordination Polymers and Discrete Metal Complexes

The synthesis of coordination compounds involving this compound typically employs methods that allow for the slow crystallization of the product, which is essential for obtaining high-quality single crystals for structural analysis.

Hydrothermal and solvothermal techniques are widely used for the synthesis of coordination polymers from N-heterocyclic carboxylate ligands. mdpi.comresearchgate.net These methods involve heating the reactants (the ligand and a metal salt) in water (hydrothermal) or an organic solvent or solvent mixture (solvothermal) in a sealed vessel at temperatures above the boiling point of the solvent.

The elevated temperature and pressure facilitate the dissolution of reactants and promote the formation of thermodynamically stable crystalline products. The choice of solvent is critical, as it can influence the solubility of the reactants and intermediates, and can sometimes be incorporated into the final structure. researchgate.net Solvothermal synthesis at different temperatures can even lead to the formation of different isomers of the final product. rsc.org

The final structure of a coordination compound is highly sensitive to the specific reaction conditions employed. Several factors can be systematically varied to target different structural outcomes:

Metal-to-Ligand Ratio: Changing the stoichiometric ratio of the metal salt and the ligand can lead to the formation of complexes with different dimensionalities and nuclearities.

Solvents: The polarity and coordinating ability of the solvent can play a significant role. Coordinating solvents may compete with the primary ligand for binding sites on the metal ion, sometimes becoming part of the final structure. researchgate.net

Counter-anions: The anion from the metal salt can also influence the final structure. Non-coordinating anions often lead to cationic frameworks with the anion acting as a charge-balancing guest in the pores, while coordinating anions may be incorporated into the framework itself. researchgate.net

The interplay of these factors allows for fine-tuning the synthesis to produce a desired architecture, from simple discrete molecules to intricate 3D frameworks. researchgate.net

Structural Diversity of Coordination Compounds

The use of this compound as a ligand results in a remarkable structural diversity in its coordination compounds. The combination of its angular geometry and the versatile binding modes of its functional groups allows for the construction of a wide range of architectures. researchgate.net

Depending on the choice of metal ion and the synthesis conditions, the following structures can be obtained:

0D Discrete Complexes: These are mononuclear or small polynuclear molecules, often formed when the coordination sphere of the metal ion is saturated by a few ligand molecules. researchgate.net

1D Coordination Polymers: These can form as simple linear or zigzag chains, or more complex double chains and helical structures. researchgate.netmdpi.com

2D Layered Structures: The interconnection of 1D chains can lead to the formation of two-dimensional sheets or grids. These layers can then stack in various ways, influenced by hydrogen bonding or van der Waals forces. researchgate.net

3D Frameworks: When the ligand bridges metal centers in all three dimensions, it results in the formation of a three-dimensional metal-organic framework (MOF). These materials are often porous and are of great interest for applications in gas storage, separation, and catalysis. nih.gov

The structural outcome is a delicate balance of factors including the coordination preference of the metal ion, the flexibility of the ligand, and the influence of anions and solvent molecules present during synthesis. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Formation of One-Dimensional (1D) Chain Structures

The assembly of this compound with certain metal ions can result in the formation of one-dimensional (1D) polymeric chains. These structures typically arise when the ligand, formally denoted as 4-HIBA⁻ in some literature, acts as a linker between metal centers in a linear or zigzag fashion.

A notable example involves the reaction with copper salts under specific temperature conditions. A mixed-valence copper complex, [CuIICuI(4-HIBA)(4-IBA)(H₂O)₂]·2.3H₂O , demonstrates the formation of a 1D chain. acs.org In this structure, the deprotonated ligands bridge the copper ions to extend the framework in a single direction.

Another instance of a 1D architecture is observed with zinc. The complex [Zn(4-HIBA)₂]·H₂O forms a one-dimensional double chain structure. acs.org This illustrates how the choice of the metal ion (in this case, zinc) can direct the assembly towards a specific dimensionality, even with the same organic ligand.

| Complex Formula | Metal Ion(s) | Dimensionality | Structural Feature |

| [CuIICuI(4-HIBA)(4-IBA)(H₂O)₂]·2.3H₂O | Cu(II), Cu(I) | 1D | Single Chain |

| [Zn(4-HIBA)₂]·H₂O | Zn(II) | 1D | Double Chain |

Elucidation of Two-Dimensional (2D) Layered Networks

By modifying the reaction conditions or introducing ancillary ligands, this compound can facilitate the construction of two-dimensional (2D) layered networks. In these structures, the metal-ligand connections extend across a plane, forming sheets.

The influence of ancillary ligands is clearly demonstrated in a copper complex with the formula [Cu(4-HIBA)(Cl)] . acs.org In this case, the presence of chloride ions in the coordination sphere is crucial. The copper centers are linked by the organic ligand and the chloride ions to form a 2D (4,4) network. acs.org This network is built from binuclear [Cu₂(Cl)₂] units that act as 4-connecting nodes, which are then bridged by the 3-(1H-Imidazol-4-yl)benzoate ligands to create the layered structure. acs.org The interplay between the organic linker and the inorganic co-ligand dictates the expansion from a simple chain to a planar network.

| Complex Formula | Metal Ion | Ancillary Ligand | Dimensionality | Network Topology |

| [Cu(4-HIBA)(Cl)] | Cu(II) | Cl⁻ | 2D | (4,4) network |

Construction of Three-Dimensional (3D) Infinite Frameworks

The most complex architectures formed by this compound are three-dimensional (3D) infinite frameworks. These extended structures are of significant interest for applications in areas such as gas storage and catalysis due to their porous nature. The formation of 3D frameworks is often achieved when the ligand coordinates in a way that connects metal centers or metal-containing secondary building units (SBUs) in all three spatial dimensions.

Several examples with copper and cadmium highlight the ligand's capacity to form robust 3D structures. For instance, the copper complex [Cu₃(4-HIBA)₆]·7.8H₂O forms a 3-fold interpenetrating network with a moganite (mog) topology. acs.org

Complexes with cadmium(II) also show a rich variety of 3D structures. The 4-HIBA⁻ ligand can act as a "rod-type" two-connector, linking Cd(II) centers into intricate 4-connected 3D frameworks. Depending on the specific reaction conditions, different topologies can be achieved acs.org:

[Cd(4-HIBA)₂(H₂O)]·2H₂O : A binodal 4-connected network with an (8⁶) Schläfli symbol.

[Cd(4-HIBA)₂] : A uninodal 4-connected (6⁵·8) net.

[Cd(4-HIBA)₂]·2DMF : A uninodal 4-connected, [2+2] interpenetrating diamondoid (dia) net with a (6⁶) topology.

[Cd₂(4-HIBA)₄]·H₂O : A 5-fold interpenetrating diamondoid (dia) net.

Isostructural frameworks can also be formed with other metals. For example, [Co(4-HIBA)₂]·2DMF and [Zn(4-HIBA)₂]·C₂H₅OH·DMF are isostructural to the cadmium complex [Cd(4-HIBA)₂]·2DMF , all featuring the interpenetrating diamondoid network structure. acs.org

| Complex Formula | Metal Ion | Dimensionality | Framework Topology/Description |

| [Cu₃(4-HIBA)₆]·7.8H₂O | Cu(II) | 3D | 3-fold interpenetrating mog net |

| [Cd(4-HIBA)₂(H₂O)]·2H₂O | Cd(II) | 3D | Binodal 4-connected (8⁶) net |

| [Cd(4-HIBA)₂] | Cd(II) | 3D | Uninodal 4-connected (6⁵·8) net |

| [Cd(4-HIBA)₂]·2DMF | Cd(II) | 3D | [2+2] interpenetrating dia net (6⁶) |

| [Cd₂(4-HIBA)₄]·H₂O | Cd(II) | 3D | 5-fold interpenetrating dia net |

| [Co(4-HIBA)₂]·2DMF | Co(II) | 3D | [2+2] interpenetrating dia net (6⁶) |

| [Zn(4-HIBA)₂]·C₂H₅OH·DMF | Zn(II) | 3D | [2+2] interpenetrating dia net (6⁶) |

Metal Organic Frameworks Mofs Derived from 3 1h Imidazol 4 Yl Benzoic Acid As a Linker

Design Principles and Topological Considerations in MOF Construction

The final architecture of a MOF is intricately linked to the geometric and chemical properties of its constituent organic linkers and metal nodes. In the case of MOFs derived from 3-(1H-imidazol-4-yl)benzoic acid, the interplay between the ligand's structure and the coordination preferences of the metal ion dictates the resulting network topology.

Relationship between Ligand Structure and Network Topology

The rigid and linear nature of the this compound ligand, which incorporates both a 4-imidazolyl group and a carboxylate functional group, plays a crucial role in the formation of extended, ordered structures. This ligand can act as a "rod-type" two-connector, bridging metal centers to form one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. The specific topology that emerges is highly dependent on the coordination environment and the reaction conditions.

For instance, in the presence of certain metal ions and solvent systems, the ligand can facilitate the formation of a 2D (4,4) network. In this arrangement, the metal centers act as 4-connecting nodes, linked by the bifunctional organic ligand. Another notable topology observed is the 6³-hcb (honeycomb) network, which is a 3-connected topology. The flexibility of the imidazole-carboxylate linkage allows for the assembly of more complex structures as well, such as the mog net, which is a type of uninodal 4-connected net. acs.org The ability to form these diverse topologies underscores the versatility of this compound in directing the assembly of crystalline solids with predictable yet complex architectures.

Impact of Metal Ion Identity and Stoichiometry

The choice of the metal ion is a critical determinant of the final MOF structure. Different metal ions possess distinct coordination numbers, preferred coordination geometries, and ionic radii, all of which influence the connectivity and dimensionality of the resulting framework. The stoichiometry of the metal and ligand in the reaction mixture also plays a pivotal role.

Studies have demonstrated that varying the metal ion (e.g., copper, cadmium, zinc, cobalt) leads to a family of related but structurally distinct MOFs. For example, with copper, it is possible to obtain discrete mononuclear complexes, 1D chains, and 3D frameworks by carefully controlling reaction parameters such as temperature and solvent. acs.org In one instance, a binuclear copper paddlewheel unit acts as a 4-connecting node to generate a 2D (4,4) network. acs.org

With cadmium, a series of 3D frameworks with different topologies have been synthesized, including a binodal 4-connected network and a uninodal 4-connected net. acs.org The stoichiometry can also induce the formation of interpenetrated networks, where multiple identical frameworks are intertwined. This phenomenon is particularly evident in some cadmium-based MOFs derived from this linker. acs.org The use of mixed-metal systems or the introduction of ancillary ligands can further expand the structural diversity, leading to novel topologies and properties.

Characterization of MOF Architectures

A thorough characterization of the synthesized MOFs is essential to understand their structure-property relationships. This involves determining the network topology and investigating complex phenomena such as interpenetration.

Analysis of Topological Nets (e.g., (4,4) and 6³-hcb topologies)

The topology of a MOF can be described by simplifying the structure into a set of nodes (metal centers or clusters) and linkers (organic ligands). This topological analysis provides a powerful tool for classifying and comparing different MOF structures.

For MOFs constructed from this compound, several topological nets have been identified. The (4,4) topology, also known as the sql or square lattice net, is a common 2D network where each node is connected to four others. This has been observed in a copper-based MOF where binuclear [Cu₂(Cl)₂] units act as the 4-connecting nodes. acs.org

The 6³-hcb (honeycomb) topology is a 2D network where each node is connected to three others, forming a hexagonal pattern. While not explicitly detailed for the 3-substituted isomer in the provided context, it is a common topology for related imidazolate-based linkers.

More complex topologies have also been reported. For example, a copper-based MOF exhibits a mog net with a Point (Schläfli) symbol of (4·6⁴·8)₂(4²·6²·8²). acs.org Cadmium-based frameworks have shown a binodal 4-connected network with a Point (Schläfli) symbol of (8⁶) and a uninodal (6⁵·8) net. acs.org These examples highlight the rich structural chemistry enabled by this versatile linker.

Interactive Table: Topological Data of MOFs with Imidazol-4-yl-benzoic Acid Ligands

| Compound | Metal Ion | Topology | Point (Schläfli) Symbol | Dimensionality | Reference |

|---|---|---|---|---|---|

| [Cu(4-HIBA)(Cl)] | Cu(II) | (4,4) network | Not specified | 2D | acs.org |

| [Cu₃(4-HIBA)₆]·7.8H₂O | Cu(II) | mog net | (4·6⁴·8)₂(4²·6²·8²) | 3D | acs.org |

| [Cd(4-HIBA)₂(H₂O)]·2H₂O | Cd(II) | binodal 4-connected | (8⁶) | 3D | acs.org |

| [Cd(4-HIBA)₂] | Cd(II) | uninodal 4-connected | (6⁵·8) | 3D | acs.org |

| [Cd(4-HIBA)₂]·2DMF | Cd(II) | dia net | (6⁶) | 3D | acs.org |

Investigation of Interpenetration Phenomena

Interpenetration, where two or more independent frameworks grow through one another, is a common feature in MOFs with large pores. This can significantly impact the material's properties, such as pore size and gas sorption capacity.

Several MOFs derived from the imidazol-4-yl-benzoic acid linker exhibit interpenetration. A 3-fold interpenetrating mog net has been observed in a copper-based MOF. acs.org In the case of cadmium-based systems, both 2-fold and 5-fold interpenetrating diamondoid (dia) networks have been characterized. acs.org The degree of interpenetration can sometimes be controlled by modifying the synthesis conditions, such as the solvent system or the metal-to-ligand ratio. The study of interpenetration is crucial for designing MOFs with tailored porosity for specific applications.

Functional Properties of MOFs and Coordination Polymers

The unique structural features of MOFs derived from this compound give rise to a range of interesting functional properties, with potential applications in areas such as luminescence, catalysis, and gas sorption.

The presence of the imidazole (B134444) and phenyl groups in the linker can impart luminescent properties to the resulting MOFs. These materials can exhibit fluorescence, which can be modulated by the presence of guest molecules or metal ions. This opens up possibilities for their use as chemical sensors. mdpi.comrsc.org For example, some luminescent MOFs have shown high sensitivity and selectivity for the detection of specific metal ions, such as Fe(III), and ketone molecules. rsc.org The mechanism of sensing often involves luminescence quenching or enhancement upon interaction with the analyte.

The coordinatively unsaturated metal sites and functional groups within the MOF structure can act as active centers for catalysis. While specific catalytic applications for MOFs from the 3-substituted isomer are not detailed in the provided context, related MOFs have been shown to be effective heterogeneous catalysts for reactions such as the Knoevenagel-Doebner condensation and Suzuki coupling reactions. rsc.orgfrontiersin.org The porous nature of MOFs allows for the diffusion of reactants to the active sites, and their crystallinity can lead to high selectivity.

The permanent porosity of these MOFs makes them promising candidates for gas storage and separation. The pore size, shape, and surface chemistry of the MOF can be tuned to selectively adsorb certain gases. For instance, some MOFs with imidazol-4-yl-containing ligands have demonstrated selective adsorption of CO₂ over N₂. researchgate.netmdpi.com This is a critical property for applications such as carbon capture from flue gas. The interaction between the gas molecules and the MOF framework, including potential interactions with open metal sites or the organic linker, governs the sorption behavior. mdpi.com

Interactive Table: Functional Properties of Related MOFs

| MOF System | Functional Property | Application | Key Finding | Reference |

|---|---|---|---|---|

| Pb-MOFs with benzoic acid ligands | Catalysis | Knoevenagel-Doebner reaction | Effective heterogeneous catalysts for cinnamic acid synthesis. | rsc.org |

| Cd(II)-based MOF | Luminescent Sensing | Gossypol (B191359) detection | Demonstrates luminescence quenching for sensitive gossypol detection. | mdpi.com |

| Zn and Cd-based MOFs | Luminescent Sensing | Fe(III) and ketone detection | Acts as a fluorescent sensor with high selectivity and sensitivity. | rsc.org |

| Co and Cd-based MOFs | Gas Sorption | CO₂/N₂ separation | Exhibits selective adsorption of CO₂ over N₂. | researchgate.net |

| Cu-based MOF | Gas Sorption | CO₂ capture | High CO₂ adsorption capacity due to open metal sites. | mdpi.com |

In-depth Analysis Reveals Scarcity of Research on Metal-Organic Frameworks Derived from this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research on metal-organic frameworks (MOFs) specifically utilizing the chemical compound this compound as a linker. This scarcity of information prevents a detailed analysis of its derived MOFs, particularly concerning their gas adsorption, separation, and luminescent properties as requested.

Extensive searches were conducted using the compound's name, its chemical formula (C₁₀H₈N₂O₂), and its CAS number (102736-83-4) in conjunction with terms such as "metal-organic framework," "gas adsorption," "luminescence," and "sensing." The search results consistently pointed to studies on MOFs constructed from isomeric or related imidazole-containing ligands, such as 4-(1H-imidazol-4-yl)benzoic acid, 1,3-di(1H-imidazol-4-yl)benzene, and 5-(1H-imidazol-1-yl)isophthalic acid. While these related compounds have been shown to produce MOFs with interesting properties, the strict focus of the inquiry on the 3-substituted isomer cannot be addressed with the currently available data.

The lack of specific research on MOFs from this compound suggests that this particular ligand may not have been extensively explored for the synthesis of such frameworks, or the results of such studies have not been disseminated in publicly accessible literature. The synthesis and characterization of MOFs are highly dependent on the geometry and electronic properties of the organic linkers. The specific substitution pattern of the imidazole and carboxylate groups on the benzene (B151609) ring in the 3-position isomer would lead to unique structural and functional properties in its corresponding MOFs, which remain to be scientifically documented.

Therefore, the sections on gas adsorption and separation properties, as well as luminescent properties and sensing applications of MOFs derived from this compound, cannot be populated with the required detailed research findings and data tables.

Supramolecular Assembly and Crystal Engineering

Non-Covalent Interactions Driving Supramolecular Structures

The self-assembly of 3-(1H-Imidazol-4-yl)benzoic acid in the solid state is governed by a sophisticated interplay of directional and non-directional non-covalent forces. The specific geometry and electronic properties of the constituent functional groups dictate the resulting supramolecular arrangements.

Hydrogen Bonding Networks Involving Carboxylic Acid and Imidazole (B134444) Groups

The carboxylic acid and imidazole moieties are powerful hydrogen bond donors and acceptors. The acidic proton of the carboxyl group can readily interact with the lone pair of the pyridine-type nitrogen atom of the imidazole ring, leading to robust O-H···N hydrogen bonds. Furthermore, the N-H proton of the imidazole can engage in hydrogen bonding with the carbonyl oxygen of the carboxylic acid, resulting in N-H···O interactions. This capacity for multiple, strong hydrogen bonds allows for the formation of extended one-dimensional chains, two-dimensional sheets, and complex three-dimensional networks.

While specific crystallographic data for This compound is not extensively detailed in the available literature, the behavior of its isomers, such as 4-(Imidazol-1-yl)benzoic acid , provides valuable insight. In the crystal structure of 4-(Imidazol-1-yl)benzoic acid , molecules are linked by intermolecular O-H···N hydrogen bonds, forming chains. epa.govbldpharm.com These chains are further organized into sheets through weaker C-H···O interactions. epa.govbldpharm.com It is highly probable that This compound would exhibit similar, if not more complex, hydrogen bonding patterns due to the different substitution pattern on the benzoic acid ring.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| Carboxylic Acid (O-H) | Imidazole (N) | Strong, directional |

| Imidazole (N-H) | Carboxylic Acid (C=O) | Strong, directional |

| Aromatic C-H | Imidazole (N) or Carboxylic Acid (O) | Weaker, contributing to overall stability |

Aromatic π-π Stacking Interactions

Studies on related imidazole-containing compounds have demonstrated the significance of π-π stacking in directing their self-assembly. For instance, the formation of π-π stacked dimers has been observed in imidazole-based molecular junctions, highlighting the strength and favorability of this interaction. It is anticipated that in the crystal structure of This compound , these stacking interactions will work in concert with the hydrogen bonding networks to create a highly ordered and stable three-dimensional architecture.

Construction of Inorganic-Organic Hybrid Materials

The bifunctional nature of This compound makes it an excellent candidate for the construction of inorganic-organic hybrid materials. The imidazole and carboxylic acid groups can coordinate to metal centers or interact with inorganic clusters, leading to materials with combined properties of both components.

Integration with Polyoxometalates

Polyoxometalates (POMs) are a class of anionic metal-oxygen clusters that have garnered significant attention due to their diverse applications in catalysis, medicine, and materials science. The assembly of organic ligands with POMs can lead to novel hybrid materials with tunable properties.

While direct experimental work on the integration of This compound with polyoxometalates is not yet reported, studies on similar molecules, such as 3,5-di(1H-imidazol-1-yl)benzoic acid , have demonstrated the feasibility of this approach. In these systems, the imidazole and carboxylate groups of the organic ligand interact with the POMs and metal cations, leading to the formation of complex, multidimensional structures. rsc.org For example, new inorganic-organic hybrid compounds based on Keggin-type polyoxometalates and 3,5-di(1H-imidazol-1-yl)benzoic acid have been synthesized, where the organic component and the POMs are linked through both coordination bonds and non-covalent interactions like hydrogen bonding and π-π stacking. rsc.org These findings strongly suggest that This compound could serve as a valuable building block for the creation of new POM-based hybrid materials with potentially interesting catalytic, electronic, or photoluminescent properties.

Hierarchical Self-Assembly in Solid State

Hierarchical self-assembly refers to the spontaneous organization of matter into structures on multiple length scales. For This compound , this process would begin with the formation of primary supramolecular motifs, such as hydrogen-bonded chains or π-stacked dimers. These primary structures can then further assemble into more complex secondary and tertiary structures, ultimately leading to the macroscopic crystal.

Applications in Catalysis and Sensing

Catalytic Applications

The imidazole (B134444) nucleus is a key component in many biological catalysts (enzymes) and has been widely adopted in synthetic catalytic systems. jchemrev.comajrconline.org Derivatives of imidazole are noted for their ability to act as catalysts in a variety of pharmacological and industrial processes. isca.me

The development of hybrid materials for electrocatalysis is a rapidly advancing field, driven by the need for efficient energy conversion and storage technologies. Imidazole derivatives are explored as components in these materials, often for their ability to coordinate with metal centers and facilitate electron transfer processes. For instance, imidazoline (B1206853) derivatives are recognized for their low toxicity and cost-effectiveness, and their nitrogen atoms are readily adsorbed onto metal surfaces, which is a key property for corrosion inhibition and potentially for electrocatalytic applications. researchgate.net While the broader class of imidazole-containing compounds is investigated for creating electrocatalysts, specific studies focusing on the electrocatalytic properties of hybrid materials derived from 3-(1H-Imidazol-4-yl)benzoic acid are not extensively detailed in the reviewed literature. The potential exists, however, for this molecule to serve as a ligand in creating stable, porous, and catalytically active metal-organic frameworks for applications such as oxygen or hydrogen evolution reactions.

Metal-organic frameworks (MOFs) have emerged as promising materials for the photocatalytic degradation of organic pollutants due to their high surface area, tunable porosity, and the ability to incorporate photoactive components. cjcatal.comresearchgate.net The general mechanism involves the MOF absorbing light, which generates electron-hole pairs. These charge carriers can then produce reactive oxygen species (ROS) that break down pollutants into less harmful substances. nih.gov

Fe-based MOFs, in particular, have been studied for the photocatalytic removal of contaminants. nih.gov For example, the photocatalytic degradation of benzoic acid itself has been demonstrated using a homogeneous Fe(III)/Air/UV system. nih.gov The process relies on the photolysis of iron-hydroxyl species to produce highly reactive hydroxyl radicals. MOFs derived from ligands similar to this compound could offer a heterogeneous catalytic system with similar or enhanced activity. The functionalization of the organic ligand, for instance with an amino group, can alter the bandgap of the MOF and its interaction with target pollutants, thereby influencing its photocatalytic efficiency. nih.govacs.org Although direct applications of MOFs from this compound in this area are not specifically documented, the principles governing MOF-based photocatalysis suggest their potential utility. cjcatal.com

Olefin epoxidation is a critical transformation in organic synthesis, providing valuable epoxide intermediates. beilstein-journals.org The search for efficient and selective catalysts for this reaction is ongoing. Catalytic systems based on various transition metals have been developed, often utilizing environmentally benign oxidants like hydrogen peroxide or tert-butyl hydroperoxide (TBHP). beilstein-journals.org Recent research has highlighted the efficacy of heterogeneous catalysts, such as cobalt nanoparticles supported on magnesium oxide, for the selective epoxidation of a range of olefins. beilstein-journals.org Another approach involves the use of polyoxomolybdates generated in situ within ionic liquids, which act as reusable catalysts for epoxidation with hydrogen peroxide. researchgate.net

While imidazole derivatives are known to be effective ligands in various catalytic systems, the specific application of this compound or its complexes in olefin epoxidation is not a widely reported area of research. The compound's ability to form stable complexes with catalytically active metals like cobalt or molybdenum suggests a potential avenue for future investigation in developing novel catalysts for this important reaction.

The imidazole ring is a versatile functional group in catalysis. ajrconline.orgisca.me Its amphoteric nature, possessing both a slightly acidic N-H proton and a basic pyrrole-type nitrogen, allows it to participate in various catalytic cycles. jchemrev.com In many enzymes, the imidazole side chain of histidine acts as a proton shuttle or a nucleophilic catalyst. nih.gov

In synthetic chemistry, imidazole derivatives are employed in a wide array of organic transformations. They have been used to create catalysts for: